
(4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine is a synthetic organic compound characterized by its unique oxazine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated ketone with an amino alcohol, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions
(4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives.
科学的研究の応用
(4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- (4S,6S)-3,4,5,6-Tetrahydro-4-hydroxy-6-methyl-2H-pyran-2-one
- (4S,6S)-4-hydroxy-6-pentadecyltetrahydropyr-2-one
Uniqueness
What sets (4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine apart from similar compounds is its unique combination of an ethenyl group and a fluorine atom on the oxazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H12FNO |
|---|---|
分子量 |
157.19 g/mol |
IUPAC名 |
(4S,6S)-4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine |
InChI |
InChI=1S/C8H12FNO/c1-4-7-5-8(3,9)11-6(2)10-7/h4,7H,1,5H2,2-3H3/t7-,8-/m1/s1 |
InChIキー |
NUSJYRYGNXAFCA-HTQZYQBOSA-N |
異性体SMILES |
CC1=N[C@@H](C[C@](O1)(C)F)C=C |
正規SMILES |
CC1=NC(CC(O1)(C)F)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
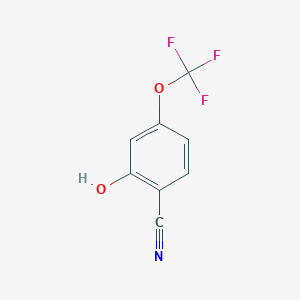
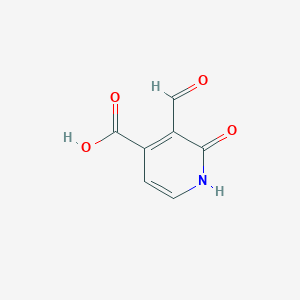
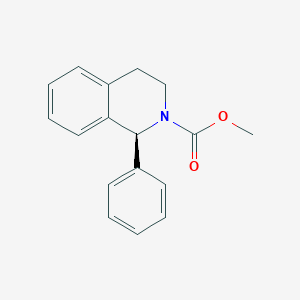
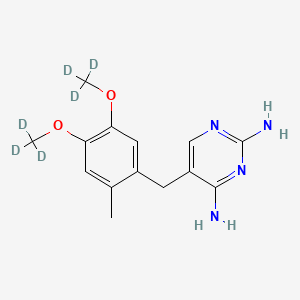
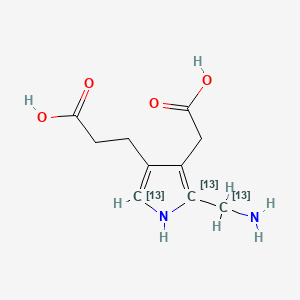
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
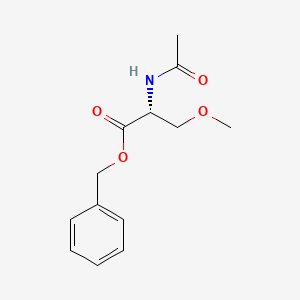
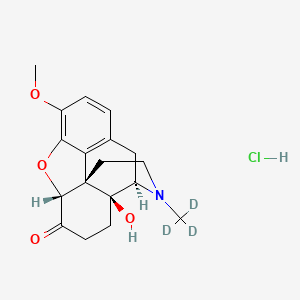
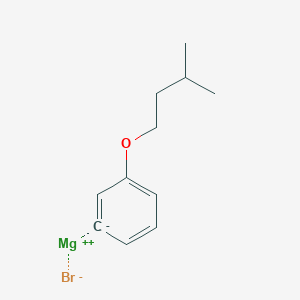
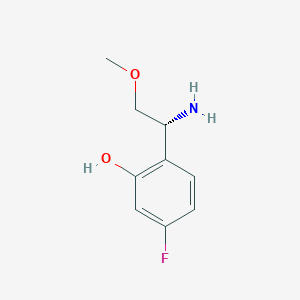
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)

